![molecular formula C46H65Cl2N2PRuS B6313753 Tricyclohexylphosphine[1,3-bis(2,4,6-trimethylphenyl)-4,5-dihydroimidazol-2-ylidene][(phenylthio)methylene]ruthenium(II) dichloride CAS No. 1155422-69-7](/img/structure/B6313753.png)
Tricyclohexylphosphine[1,3-bis(2,4,6-trimethylphenyl)-4,5-dihydroimidazol-2-ylidene][(phenylthio)methylene]ruthenium(II) dichloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
作用机制
Target of Action
The primary target of this compound, also known as Grubbs Catalyst® M204 , is the carbon-carbon double bonds present in organic substrates. The catalyst is designed to interact with these double bonds and facilitate their transformation through a process known as metathesis .
Mode of Action
The compound operates through a mechanism known as olefin metathesis . This process involves the breaking and making of carbon-carbon double bonds, leading to the rearrangement of carbon atoms within the molecule . The catalyst can facilitate several types of metathesis reactions, including ring-closing metathesis (RCM), cross-metathesis, and ring-opening metathesis polymerization (ROMP) .
Biochemical Pathways
The compound’s action affects the biochemical pathways involving the synthesis of complex organic molecules. By facilitating the rearrangement of carbon atoms, it can lead to the formation of cyclic compounds via RCM, the creation of complex structures via cross-metathesis, and the polymerization of cyclic olefins via ROMP .
Pharmacokinetics
The catalyst’s efficiency can be influenced by its concentration, the presence of other substances, and the reaction conditions .
Result of Action
The action of the compound results in the formation of new organic molecules with altered structures. This can lead to the synthesis of new compounds with potential applications in various fields, including pharmaceuticals, polymers, and materials science .
Action Environment
The compound’s action, efficacy, and stability can be influenced by several environmental factors. These include the temperature and pressure of the reaction environment, the solvent used, and the presence of other substances that may interact with the catalyst . For optimal performance, the catalyst is typically stored at a temperature of 2-8°C .
生化分析
Biochemical Properties
Tricyclohexylphosphine[1,3-bis(2,4,6-trimethylphenyl)-4,5-dihydroimidazol-2-ylidene][(phenylthio)methylene]ruthenium(II) dichloride plays a crucial role in biochemical reactions, particularly in catalyzing olefin metathesis. This compound interacts with various enzymes and proteins, facilitating the formation and breaking of carbon-carbon double bonds. The nature of these interactions involves the coordination of the ruthenium center with the olefin substrates, leading to the formation of metallacyclobutane intermediates .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are significant. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the expression of genes involved in oxidative stress response and apoptosis, thereby impacting cell survival and proliferation .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. The ruthenium center coordinates with olefin substrates, forming metallacyclobutane intermediates that facilitate the metathesis reaction. This compound can also inhibit or activate specific enzymes, leading to changes in gene expression and cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its activity may decrease over time due to degradation .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound exhibits minimal toxicity and effectively catalyzes biochemical reactions. At high doses, it may cause toxic or adverse effects, including oxidative stress and apoptosis .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. This compound can affect metabolic flux and metabolite levels, influencing cellular metabolism and energy production .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions affect the localization and accumulation of the compound, influencing its biochemical activity .
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. This compound is directed to specific compartments or organelles through targeting signals or post-translational modifications, affecting its role in biochemical reactions .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Tricyclohexylphosphine[1,3-bis(2,4,6-trimethylphenyl)-4,5-dihydroimidazol-2-ylidene][(phenylthio)methylene]ruthenium(II) dichloride involves the reaction of tricyclohexylphosphine, 1,3-bis(2,4,6-trimethylphenyl)-4,5-dihydroimidazol-2-ylidene, and ruthenium chloride. The reaction is typically carried out under an inert atmosphere to prevent oxidation and degradation of the catalyst .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions, including temperature, pressure, and the use of high-purity reagents to ensure the consistency and quality of the final product .
化学反应分析
Types of Reactions: Tricyclohexylphosphine[1,3-bis(2,4,6-trimethylphenyl)-4,5-dihydroimidazol-2-ylidene][(phenylthio)methylene]ruthenium(II) dichloride primarily undergoes metathesis reactions, including:
- Ring-Closing Metathesis (RCM)
- Cross-Metathesis (CM)
- Ring-Opening Metathesis Polymerization (ROMP)
Common Reagents and Conditions: Common reagents used in these reactions include olefins and dienes. The reactions are typically carried out in organic solvents such as dichloromethane or toluene, under an inert atmosphere .
Major Products: The major products formed from these reactions are various olefins, which are crucial intermediates in the synthesis of pharmaceuticals, polymers, and other fine chemicals .
科学研究应用
Tricyclohexylphosphine[1,3-bis(2,4,6-trimethylphenyl)-4,5-dihydroimidazol-2-ylidene][(phenylthio)methylene]ruthenium(II) dichloride has a wide range of applications in scientific research:
- Chemistry : Used as a catalyst in olefin metathesis reactions to synthesize complex organic molecules .
- Biology : Employed in the synthesis of biologically active compounds and natural products .
- Medicine : Utilized in the development of pharmaceutical intermediates and active pharmaceutical ingredients (APIs) .
- Industry : Applied in the production of polymers and advanced materials .
相似化合物的比较
Similar Compounds:
- Grubbs Catalyst® 1st Generation
- Hoveyda-Grubbs Catalyst®
- Schrock Catalyst
Uniqueness: Compared to similar compounds, Tricyclohexylphosphine[1,3-bis(2,4,6-trimethylphenyl)-4,5-dihydroimidazol-2-ylidene][(phenylthio)methylene]ruthenium(II) dichloride offers higher stability and reactivity. Its unique ligand structure provides enhanced functional group tolerance and selectivity in metathesis reactions .
属性
IUPAC Name |
[1,3-bis(2,4,6-trimethylphenyl)imidazolidin-2-ylidene]-dichloro-(phenylsulfanylmethylidene)ruthenium;tricyclohexylphosphane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2.C18H33P.C7H6S.2ClH.Ru/c1-14-9-16(3)20(17(4)10-14)22-7-8-23(13-22)21-18(5)11-15(2)12-19(21)6;1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;1-8-7-5-3-2-4-6-7;;;/h9-12H,7-8H2,1-6H3;16-18H,1-15H2;1-6H;2*1H;/q;;;;;+2/p-2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZISWHUECPWWTK-UHFFFAOYSA-L |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)N2CCN(C2=[Ru](=CSC3=CC=CC=C3)(Cl)Cl)C4=C(C=C(C=C4C)C)C)C.C1CCC(CC1)P(C2CCCCC2)C3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C46H65Cl2N2PRuS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
881.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![Bis[2-(pentafluoroethylthio)ethyl]amine hydrochloride](/img/structure/B6313675.png)
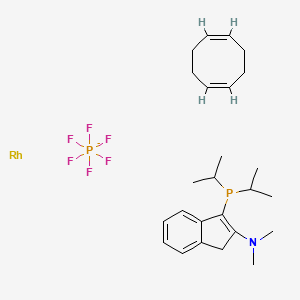
![5,12-dibromotricyclo[9.3.1.14,8]hexadeca-1(15),4,6,8(16),11,13-hexaene](/img/structure/B6313686.png)

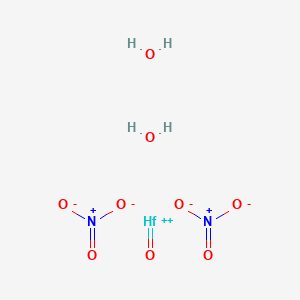
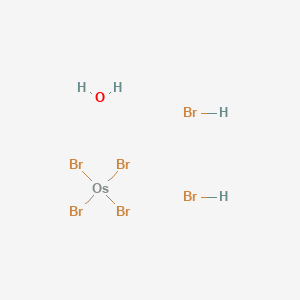
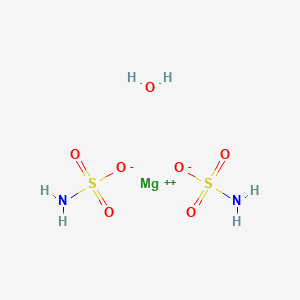
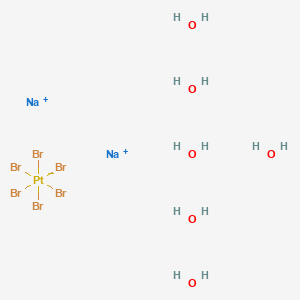
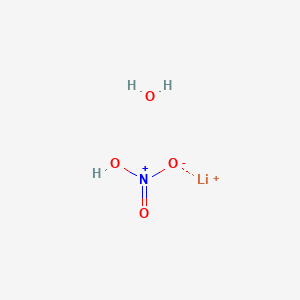
![Chloro[diphenyl(3-sulfonatophenyl)phosphine]gold(I), sodium salt hydrate, 98%](/img/structure/B6313759.png)

![Methyl 2-[(6,6-dimethylbicyclo[3.1.1]hept-2-en-2-yl)methyl]-3,3,3-trifluoro-2-[(trifluoroacetyl)amino]propanoate](/img/structure/B6313778.png)

![methyl 2-[[(1S,5R)-6,6-dimethyl-2-bicyclo[3.1.1]hept-2-enyl]methyl]-3,3,3-trifluoro-2-(methanesulfonamido)propanoate](/img/structure/B6313783.png)
